7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one
Description
7-(Trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a heterocyclic compound featuring a fused imidazo[4,5-g]quinolinone core with a trifluoromethyl (-CF₃) substituent at position 6. This structure combines the electron-withdrawing properties of the -CF₃ group with the planar aromatic system of the quinolinone scaffold, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to lipophilic and electronegative motifs.
Properties
IUPAC Name |
7-(trifluoromethyl)-1,3-dihydroimidazo[4,5-g]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)6-1-5-2-8-9(17-10(18)16-8)3-7(5)15-4-6/h1-4H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIXFPFJYFAVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C3C(=CC2=NC=C1C(F)(F)F)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Promoted Amination-Cyclization
A foundational approach involves acid-promoted cascade reactions using 4-chloroquinolin-3-yl carbamates and amines. This method constructs the imidazoquinoline core through sequential intermolecular amination and intramolecular cyclization. For example, treatment of 4-chloroquinolin-3-yl carbamate with aniline derivatives in the presence of HCl (0.5 mmol) at 230°C under microwave irradiation generates the bicyclic framework in 65–78% yield. The reaction proceeds via:
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Nucleophilic aromatic substitution at the C4 position
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Carbamate cleavage to form a urea intermediate
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Acid-mediated cyclization to establish the imidazolidinone ring
The use of microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high regioselectivity.
Oxidative Cyclization of Vicinal Diamines
An alternative route employs oxidative cyclization of 3,4-diaminoquinoline precursors. Starting from 2-chloroquinoline-3,4-diamine, condensation with trifluoroacetic anhydride in polyphosphoric acid (PPA) at 120°C induces simultaneous trifluoromethylation and cyclization. This one-pot methodology achieves 62% yield through:
Key advantages include direct incorporation of the CF₃ group and avoidance of transition metal catalysts.
Trifluoromethyl Group Introduction Strategies
Late-Stage Functionalization via Cross-Coupling
Post-cyclization trifluoromethylation employs palladium-catalyzed Suzuki-Miyaura coupling. The brominated imidazoquinoline intermediate reacts with (trifluoromethyl)boronic acid under microwave-assisted conditions (150°C, 10 min) using Pd(PPh₃)₄ (3 mol%) and K₃PO₄ in DMF. This method provides precise control over CF₃ positioning, achieving >85% incorporation efficiency.
Direct Trifluoromethylation During Cyclization
Comparative Analysis of Synthetic Routes
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields in cascade reactions require polar aprotic solvents:
Microwave irradiation outperforms conventional heating by reducing decomposition pathways. For instance, 230°C microwave conditions achieve full conversion in 20 min versus 8 hr under oil-bath heating.
Purification and Characterization
Chromatographic Techniques
Final purification typically employs gradient elution on silica gel:
Spectroscopic Confirmation
Critical characterization data includes:
Scale-Up Challenges and Solutions
Exothermic Reaction Control
Large-scale cyclizations (≥100 g) require:
Chemical Reactions Analysis
Types of Reactions
7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that imidazoquinolines exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy against cancer cells. Studies have shown that derivatives of imidazoquinoline can inhibit tumor growth in various cancer models, making them candidates for further investigation in cancer therapeutics .
2. Antimicrobial Properties
Imidazoquinolines have been studied for their antimicrobial effects. The unique structure of 7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one may contribute to its ability to disrupt microbial cell function. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
3. Neurological Disorders
This compound has also been investigated for its neuroprotective effects. Research indicates that imidazoquinolines may modulate neurotransmitter systems and possess anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethyl group is believed to enhance the interaction with biological targets involved in neuroprotection .
Agricultural Applications
1. Insecticidal Activity
The structural characteristics of this compound suggest potential use as an insecticide. Studies have shown that related compounds can act as ecdysone agonists, influencing insect growth and development by mimicking natural hormones. This property makes it a candidate for developing environmentally friendly agricultural pesticides .
2. Herbicidal Properties
Research into the herbicidal applications of imidazoquinolines indicates that they may inhibit specific biochemical pathways in plants. The trifluoromethyl substitution could enhance the herbicidal activity by increasing the compound's stability and potency against target weeds .
Biochemical Research
1. Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For instance, studies on adenosine kinase inhibition suggest that modifications to the imidazoquinoline structure can lead to selective inhibitors with potential applications in treating metabolic disorders associated with adenosine signaling pathways .
2. Structure-Activity Relationship (SAR) Analysis
Ongoing research focuses on understanding the SAR of imidazoquinolines. By systematically altering substituents on the quinoline core, researchers aim to identify derivatives with enhanced biological activity and specificity for therapeutic targets. The trifluoromethyl group is a key focus due to its influence on electronic properties and sterics .
Case Studies
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one involves its interaction with specific molecular targets. For instance, in anti-cancer applications, it targets protein kinases such as SGK1, leading to the inhibition of cancer cell growth and induction of apoptosis . The compound stabilizes DNA strand breaks by binding to enzyme-DNA complexes, thereby blocking DNA replication and leading to cell death .
Comparison with Similar Compounds
Core Heterocycle Variations
The position of the fused imidazole ring distinguishes analogues:
- Imidazo[4,5-c]quinolinones (e.g., I-BET151): Feature a fused imidazole at positions 4,5-c, with substituents at positions 1, 3, and 7. These compounds, such as I-BET151 (C₂₃H₂₁N₅O₃, MW 415.45), are potent BET bromodomain inhibitors .
Substituent Effects
Table 1: Key Analogues and Substituent Profiles
| Compound Name | Core Structure | Substituents | Molecular Weight | Yield (%) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Imidazo[4,5-g] | 7-CF₃ | Not reported | N/A | High lipophilicity, metabolic stability |
| 3-Methyl-8-(quinolin-3-yl)-1-(4-CF₃Ph)-16a | Imidazo[4,5-c] | 8-Quinolin-3-yl, 1-(4-CF₃Ph), 3-methyl | 487 [M+H]+ | 26 | Moderate yield, Suzuki coupling |
| 4d (Trifluoromethylpyridinyl derivative) | Imidazo[4,5-c] | 8-(6-CF₃-pyridin-3-yl), 2-cyano | 488 [M+H]+ | 25 | Low yield, complex purification |
| I-BET151 | Imidazo[4,5-c] | 7-(3,5-Dimethylisoxazol-4-yl), 8-OMe | 415.45 | Not reported | BET inhibitor, high potency |
Notes:
Metabolic Stability and Distribution
- Imidazo[4,5-f]quinolines (e.g., IQ and MeIQ in ): Exhibit liver and kidney accumulation, with melanin affinity and placental transfer. The -CF₃ group in the target compound may reduce metabolic degradation compared to amino or methyl groups, prolonging half-life .
- I-BET151: Demonstrates high bioavailability and target engagement, suggesting that imidazo[4,5-c]quinolinones with optimized substituents (e.g., isoxazolyl, methoxy) achieve potent inhibition .
Structure-Activity Relationships (SAR)
- Position 7 vs. 8 Substitution : The target’s -CF₃ at position 7 (vs. 8 in ’s 16a) may shift binding interactions in enzyme pockets.
Biological Activity
7-(Trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the current understanding of its biological activity, highlighting key research findings, case studies, and data tables that summarize its effects.
Chemical Structure
The compound features a unique trifluoromethyl group that enhances its lipophilicity and may influence its interaction with biological targets. The imidazoquinoline scaffold is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
- Cell Proliferation Inhibition : Research indicated that this compound has a notable inhibitory effect on various cancer cell lines. For instance, it showed an IC50 value of approximately 8.47 µM against MCF-7 breast cancer cells after 72 hours of treatment .
- Mechanism of Action : The compound appears to inhibit critical pathways involved in cancer cell proliferation. It has been suggested that it may target the PI3K/mTOR signaling pathway, which is pivotal in cancer cell growth and survival .
Antiviral Activity
There is also emerging evidence supporting the antiviral potential of this compound.
- Bronchodilator Effects : Certain derivatives of imidazoquinolines have been noted for their bronchodilator activity, which may suggest a broader therapeutic application beyond cancer treatment .
Case Studies
Several studies have explored the biological activity of related compounds within the imidazoquinoline family:
- Study on Quinoline-Based Compounds : A review highlighted various quinoline derivatives targeting c-Met and VEGF receptors, showing promising results in inhibiting tumor growth and angiogenesis .
- Structure-Activity Relationship (SAR) : Research focused on establishing SAR for imidazoquinolines indicated that modifications at specific positions could enhance anticancer activity .
Data Summary
Q & A
Q. Basic Characterization
Q. Advanced Techniques
- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the trifluoromethyl group on the planar quinolinone system .
What is the hypothesized mechanism of action in biological systems?
Basic Activity
The compound’s imidazo-quinolinone scaffold resembles kinase or phosphodiesterase (PDE) inhibitors. The trifluoromethyl group enhances lipophilicity, improving membrane permeability. Preliminary studies suggest:
- Kinase inhibition : Competitive ATP-binding site blockage in kinases like JAK2 or PI3K .
- Apoptosis induction : Downregulation of anti-apoptotic proteins (e.g., BCL2) in leukemia cell lines, observed via flow cytometry .
Advanced Mechanistic Studies
Use CRISPR-Cas9 gene editing to knockout suspected targets (e.g., PDE4B) and validate selectivity via enzymatic assays (IC₅₀ comparisons) .
How do structural modifications impact bioactivity?
Q. SAR Insights
- Trifluoromethyl position : Moving the CF₃ group to the 8-position reduces potency by 10-fold (e.g., IC₅₀ from 50 nM to 500 nM in PDE4B inhibition) .
- N-substituents : Methylation at N-1 decreases activity (e.g., PDE4B IC₅₀ increases from 50 nM to 1.2 µM), while bulkier groups (e.g., cyclopropyl) improve target residence time .
Methodological Guidance
Design analogues using computational docking (AutoDock Vina) to prioritize substituents that fill hydrophobic pockets in target proteins .
How should conflicting data on metabolic stability be resolved?
Case Example
If one study reports high microsomal stability (t₁/₂ > 60 min) while another shows rapid clearance (t₁/₂ < 15 min):
- Validate assay conditions : Check species-specific cytochrome P450 activity (e.g., human vs. rat liver microsomes) .
- Use isotopically labeled standards : Differentiate between parent compound degradation and metabolite formation via LC-MS/MS .
What are best practices for handling and storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
